molecular formula C18H21ClN6O B10755810 1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride

1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride

Cat. No.: B10755810
M. Wt: 372.9 g/mol
InChI Key: CEWYEPGTYHBUBR-UHFFFAOYSA-N
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Description

1-Methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride is a complex organic compound that belongs to the class of pyrazolo[3,4-c]pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-c]pyridazine core This can be achieved through cyclization reactions involving hydrazines and β-diketones or β-ketoesters

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions may involve hydrogen gas and a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions may use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in biological studies to understand cellular processes or as a tool in molecular biology.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Apixaban: A well-known anticoagulant that shares structural similarities.

  • Other pyrazolo[3,4-c]pyridazine derivatives: These compounds may have similar biological activities and applications.

Uniqueness: 1-Methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework may offer distinct advantages in certain applications compared to similar compounds.

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

1-methyl-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C18H20N6O.ClH/c1-24-9-7-13(8-10-24)18(25)19-16-14-11-15(12-5-3-2-4-6-12)20-22-17(14)23-21-16;/h2-6,11,13H,7-10H2,1H3,(H2,19,21,22,23,25);1H

InChI Key

CEWYEPGTYHBUBR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)NC2=NNC3=NN=C(C=C32)C4=CC=CC=C4.Cl

Origin of Product

United States

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